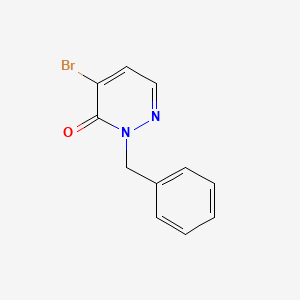

2-Benzyl-4-bromopyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

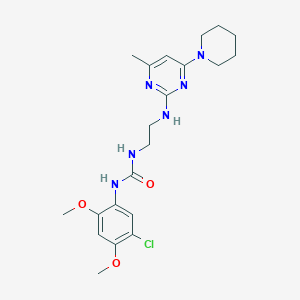

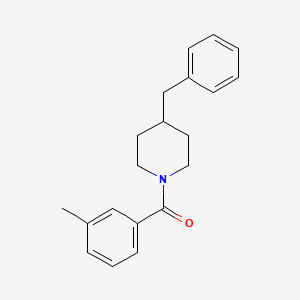

2-Benzyl-4-bromopyridazin-3(2H)-one, also known as BBP, is a synthetic compound that has been studied for its various applications in the medical and scientific fields. BPP is a heterocyclic compound that is composed of a pyridazinone core with a benzyl group and bromine atom attached to it. It has been studied for its potential use in drug development, as well as its ability to act as a catalyst for organic reactions.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Selective Bromine-Magnesium Exchange

The selective bromine-magnesium exchange on derivatives of 2-Benzyl-4-bromopyridazin-3(2H)-one, like 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, has been achieved using MesMgBr as a reagent. This process facilitates the synthesis of various unknown pyridazin-3(2H)-one derivatives (Verhelst et al., 2011).

Functionalization via Halogen-Magnesium Exchange

Research on halogen-magnesium exchange reactions followed by quenching with electrophiles has been performed to functionalize the pyridazin-3(2H)-one core. This approach provides a method to synthesize diverse derivatives of 2-Benzyl-4-bromopyridazin-3(2H)-one (Ryabtsova et al., 2009).

Nucleophilic Substitution of Hydrogen (SNH)

Utilizing the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents followed by quenching with electrophiles led to the discovery of cine substitution and production of 4,5-disubstituted pyridazin-3(2H)-ones (Verhelst et al., 2011).

Biological and Pharmaceutical Research

- Bioactivity and Ecological Role Exploration: The bioactivity and ecological role of compounds related to 2-Benzyl-4-bromopyridazin-3(2H)-one, such as 1,4-benzoxazinones, have been extensively researched. These compounds are known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are also considered as leads for natural herbicide models (Macias et al., 2009).

Chemical Synthesis Techniques

Alpha-Pyridylation

The alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, involving bromopyridine, is a process that can be associated with the synthesis of compounds like 2-Benzyl-4-bromopyridazin-3(2H)-one (Clayden & Hennecke, 2008).

Synthesis in Ionic Liquid Medium

Synthesizing derivatives of benzoxazines (related to 2-Benzyl-4-bromopyridazin-3(2H)-one) in an ionic liquid medium demonstrates an efficient and environmentally benign method (Sharifi et al., 2014).

Molecular Structure and Characterization

Molecular Structure Studies

Detailed investigations into the molecular structure of compounds similar to 2-Benzyl-4-bromopyridazin-3(2H)-one have been conducted, providing insights into their chemical properties and potential applications (Hwang et al., 2006).

Eco-Friendly Synthesis Methods

The eco-friendly synthesis of benzo[d]thiazoles and benzo[d]oxazoles using 2-acylpyridazin-3(2H)-ones highlights a green approach to synthesizing complex molecules related to 2-Benzyl-4-bromopyridazin-3(2H)-one (Sung et al., 2013).

Propriétés

IUPAC Name |

2-benzyl-4-bromopyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-7-13-14(11(10)15)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDLIJYUZXBNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-bromopyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)

![N-(4-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2741262.png)

![5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2741266.png)

![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)

![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)

![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)

![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)